2'-Deoxy Cytidine-13C, 15N
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Overview
Description
2’-Deoxy Cytidine-13C, 15N: is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 2’-deoxycytidine, a nucleoside component of DNA, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively . This labeling allows for precise tracking and analysis in various biochemical and molecular biology experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy Cytidine-13C, 15N involves the incorporation of isotopically labeled precursors into the nucleoside structure. One common method includes the use of labeled cytosine and deoxyribose derivatives, which are then coupled under specific reaction conditions to form the final product .
Industrial Production Methods: Industrial production of 2’-Deoxy Cytidine-13C, 15N typically involves large-scale synthesis using automated synthesizers and high-purity reagents. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards for research applications .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy Cytidine-13C, 15N can undergo various chemical reactions, including:
Oxidation: Conversion to 2’-deoxyuridine derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Replacement of functional groups on the cytosine ring.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include various modified nucleosides and nucleotides, which are useful in studying DNA repair, replication, and other cellular processes .
Scientific Research Applications
2’-Deoxy Cytidine-13C, 15N has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Deoxy Cytidine-13C, 15N involves its incorporation into DNA during replication. The labeled nucleoside is phosphorylated by cellular kinases to form the corresponding triphosphate, which is then incorporated into the DNA strand by DNA polymerases. This incorporation allows researchers to track and analyze DNA synthesis and repair processes with high precision .
Comparison with Similar Compounds
2’-Deoxycytidine-13C9, 15N3: Another isotopically labeled nucleoside with multiple labeled atoms.
2’-Deoxycytidine-13C, 15N2: A variant with different labeling positions.
Emtricitabine: A nucleoside analog used in antiviral therapies.
Uniqueness: 2’-Deoxy Cytidine-13C, 15N is unique due to its specific labeling pattern, which provides distinct advantages in tracking and analyzing nucleoside metabolism and DNA synthesis. Its stable isotope labels allow for precise quantification and analysis in various experimental setups, making it a valuable tool in both basic and applied research .
Properties
Molecular Formula |
C9H13N3O4 |
---|---|
Molecular Weight |
230.20 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i9+1,11+1,12+1 |
InChI Key |
CKTSBUTUHBMZGZ-GCLFAYPXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1[15N]2C=CC(=[15N][13C]2=O)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.